molecular formula C23H22ClNOS B5112247 N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2,2-diphenylacetamide

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2,2-diphenylacetamide

Cat. No.: B5112247
M. Wt: 395.9 g/mol
InChI Key: HDAYBOIEUGAJJE-UHFFFAOYSA-N
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Description

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2,2-diphenylacetamide is an organic compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2,2-diphenylacetamide typically involves multiple steps. One common approach is to start with the chlorophenyl derivative, which undergoes a nucleophilic substitution reaction with a sulfanyl group. This intermediate is then reacted with an ethylating agent to introduce the ethyl group. Finally, the diphenylacetamide moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include chlorophenyl derivatives, sulfanyl compounds, ethylating agents, and amide bond-forming reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the amide moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or modified amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide
  • 2-methylsulfanyl-1,4-dihydropyrimidines

Uniqueness

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNOS/c24-21-14-8-7-13-20(21)17-27-16-15-25-23(26)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,22H,15-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAYBOIEUGAJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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